molecular formula C24H30ClN3O3S B11351214 [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11351214
M. Wt: 476.0 g/mol
InChI Key: FCCSXTUADHFQDM-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound belonging to the piperazine class of chemicals. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, and a piperidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with molecular targets such as the dopamine transporter. It acts as a highly potent dopamine reuptake inhibitor, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons . This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its high potency as a dopamine transporter ligand and its specific structural features that differentiate it from other piperazine derivatives .

Properties

Molecular Formula

C24H30ClN3O3S

Molecular Weight

476.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C24H30ClN3O3S/c1-19-5-2-3-6-21(19)18-32(30,31)28-11-9-20(10-12-28)24(29)27-15-13-26(14-16-27)23-8-4-7-22(25)17-23/h2-8,17,20H,9-16,18H2,1H3

InChI Key

FCCSXTUADHFQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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